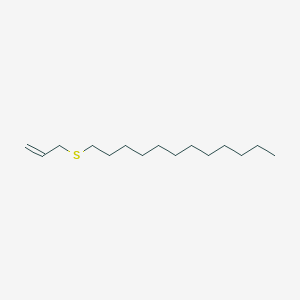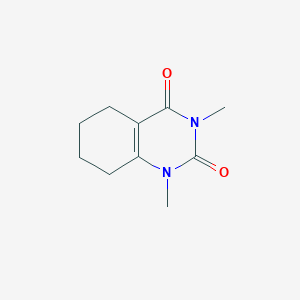![molecular formula C11H15NO2S2 B14421546 1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione CAS No. 83177-75-7](/img/structure/B14421546.png)
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione is an organosulfur compound that features a pyrrolidine-2,5-dione core with a 1,3-dithian-2-ylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithiane ring, which is a common protective group for carbonyl compounds . The reaction conditions often require the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The removal of the dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .
化学反応の分析
Types of Reactions
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4, OsO4, and CrO3 are commonly used for oxidation reactions.
Reduction: Reduction can be achieved using reagents like LiAlH4, NaBH4, and H2/Ni.
Substitution: Nucleophiles such as RLi, RMgX, and RCuLi are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
科学的研究の応用
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a protective group for carbonyl compounds and in the synthesis of complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione involves its ability to act as a protective group for carbonyl compounds. The dithiane ring can be easily formed and removed under specific conditions, allowing for the selective protection and deprotection of functional groups during chemical synthesis . The molecular targets and pathways involved in its action are primarily related to its interactions with carbonyl compounds and the formation of stable dithiane derivatives .
類似化合物との比較
Similar Compounds
1,3-Dithiolane: Similar in structure but with a five-membered ring instead of a six-membered ring.
1,3-Dithiane: A direct analog with a six-membered ring, commonly used as a protective group for carbonyl compounds.
2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A hybrid compound with both dithiane and dithiolane rings.
Uniqueness
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both a pyrrolidine-2,5-dione core and a dithiane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and research .
特性
CAS番号 |
83177-75-7 |
|---|---|
分子式 |
C11H15NO2S2 |
分子量 |
257.4 g/mol |
IUPAC名 |
1-[3-(1,3-dithian-2-ylidene)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H15NO2S2/c13-9-4-5-10(14)12(9)6-1-3-11-15-7-2-8-16-11/h3H,1-2,4-8H2 |
InChIキー |
QKPMLCRLRYCQMT-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=CCCN2C(=O)CCC2=O)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


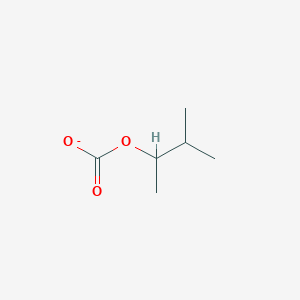
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
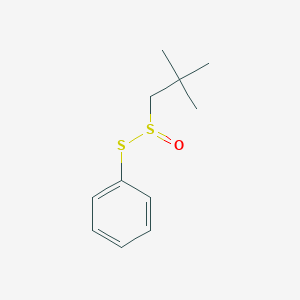
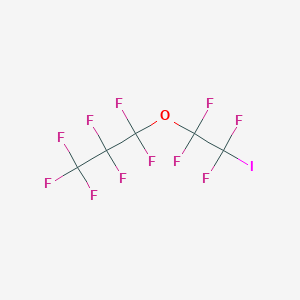
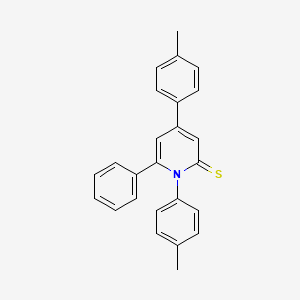
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
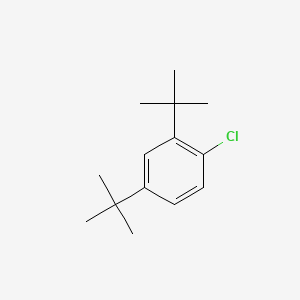
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
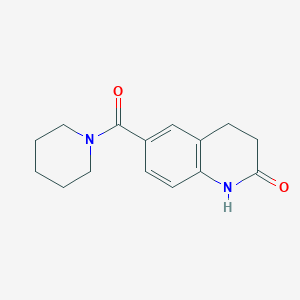
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)

